(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine
Overview
Description
®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine is a chiral amine compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It is known that this compound is a key chiral intermediate for the synthesis of aprepitant .
Mode of Action
The compound is involved in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by Leifsonia xyli CCTCC M 2010241 cells using isopropanol as the co-substrate for cofactor recycling . This process involves the activation of substrates and subsequent stabilization of partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
The biochemical pathway involves the single-electron reduction of oxime esters to form iminyl radical intermediates . This process is facilitated by the use of N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a pre-catalyst and a base as a pre-catalyst initiation switch .
Pharmacokinetics
The established bioreduction reaction system could tolerate higher substrate concentrations of 3,5-bis(trifluoromethyl)acetophenone .
Result of Action
The result of the action of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine is the efficient enantioselective synthesis of ®-[3,5-bis(trifluoromethyl)phenyl]ethanol . The process yields a satisfactory yield and excellent product enantiometric excess (e.e.) for the desired ®-chiral alcohol .
Action Environment
The action of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine is influenced by environmental factors such as temperature and the presence of a co-substrate for cofactor recycling . The bioreduction is executed at 30°C and 200 rpm for 30 h .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This process can be catalyzed by microorganisms such as Leifsonia xyli CCTCC M 2010241, using isopropanol as a co-substrate for cofactor recycling . The reaction conditions include a temperature of 30°C, 200 rpm agitation, and a reaction time of 30 hours, resulting in a high yield and enantiomeric excess of the desired product .
Industrial Production Methods
Industrial production methods for ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine often involve similar biocatalytic processes, optimized for large-scale synthesis. The use of biocatalysts allows for efficient and environmentally friendly production, minimizing the need for harsh chemical reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products Formed
Major products formed from these reactions include:
Oxidation: 3,5-bis(trifluoromethyl)benzaldehyde or 3,5-bis(trifluoromethyl)acetophenone.
Reduction: ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine has numerous applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: A chiral alcohol derived from the reduction of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine.
3,5-Bis(trifluoromethyl)acetophenone: A precursor in the synthesis of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine.
Trifluoromethyl phenyl sulfone: Used in similar trifluoromethylation reactions.
Uniqueness
®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine is unique due to its chiral nature and the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in asymmetric synthesis and other applications requiring high selectivity and reactivity.
Properties
IUPAC Name |
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVWEAYXWZFSSK-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363694 | |
Record name | (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127733-47-5 | |
Record name | (αR)-α-Methyl-3,5-bis(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127733-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the biosynthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine using a bienzyme cascade system considered significant?
A1: Traditional chemical synthesis of chiral molecules like (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine can be complex and often results in low yields of the desired enantiomer. The research presented in these papers [, ] highlights the development of a novel bienzyme cascade system utilizing R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH). This approach offers several advantages:
- High Enantioselectivity: The use of the ATA117 enzyme ensures the production of the desired (R)-enantiomer with exceptional enantiomeric excess (> 99.9%) [].
- Improved Yield: The introduction of ADH into the system shifts the reaction equilibrium, leading to a significant increase in product yield [].
Q2: How does the choice of expression system affect the efficacy of the bienzyme cascade system?
A2: The research investigated five different expression systems to produce the ATA117 and ADH enzymes []. The study found that the expression system significantly impacted the substrate handling capacity of the bienzyme cascade system. Specifically, the BL21(DE3)/pETDuet-ATA117-ADH system, utilizing a tandem expression plasmid, demonstrated a 1.5-fold increase in substrate handling capacity compared to using ATA117 alone []. This highlights the importance of optimizing the expression system to maximize the efficiency of the biocatalytic process.
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